4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside
Overview
Description
4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C26H23NO10 and its molecular weight is 509.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes
Nitrophenyl derivatives are often studied for their roles in advanced oxidation processes (AOPs), which are crucial for environmental remediation efforts. AOPs are used to degrade recalcitrant compounds in water, and nitrophenyl derivatives can act as intermediates or catalysts in these processes. They may be involved in the degradation pathways of pharmaceuticals and persistent organic pollutants, leading to the formation of less harmful by-products (Qutob et al., 2022).
Synthesis of Photoactive Compounds
Nitrophenyl compounds, including derivatives like 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside, are often utilized in the synthesis of photoactive compounds. These compounds are of interest in developing materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their ability to undergo photo-induced reactions. The structural features of nitrophenyl derivatives make them suitable for applications in photophysics and photochemistry, where they can act as photosensitive protecting groups or photoinitiators (Amit et al., 1974).
Biological Studies and Drug Development
In the pharmaceutical research domain, nitrophenyl derivatives are explored for their biological activities, including their roles as intermediates in the synthesis of biologically active molecules. These compounds can be key in developing new therapeutic agents, where they might serve as building blocks for drugs with anti-inflammatory, analgesic, or anticancer properties. The specific chemical reactivity of nitrophenyl groups, especially in conjugation with other functional groups, allows for the design of molecules with targeted biological activities (Liu & Mabury, 2020).
Chemical Sensors
The unique reactivity and spectral properties of nitrophenyl derivatives make them suitable candidates for developing chemical sensors. These compounds can be engineered to respond to the presence of specific analytes through changes in their optical properties, making them useful in environmental monitoring, diagnostics, and research laboratories. The design of fluorescent or colorimetric sensors often utilizes nitrophenyl groups due to their ability to participate in specific chemical reactions or their influence on the photophysical properties of the sensor molecules (Roy, 2021).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides during metabolism .
Mode of Action
This compound acts as a substrate for the enzyme β-galactosidase . When this compound is introduced into a system containing β-galactosidase, the enzyme cleaves it, resulting in the release of 4-nitrophenol .
Biochemical Pathways
The compound is involved in the galactose metabolism pathway . When cleaved by β-galactosidase, it helps in the breakdown of galactose, thereby playing a role in energy production and other metabolic processes .
Pharmacokinetics
Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The cleavage of this compound by β-galactosidase results in the release of 4-nitrophenol . This reaction is often used in research settings to measure the activity of β-galactosidase .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect the activity of β-galactosidase . Additionally, the presence of other molecules can also impact the efficacy and stability of this compound .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGKZRJMUOBTP-AALNHBIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564591 | |
Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135216-30-7 | |
Record name | 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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